Crystallographic Profiling and Solid-State Characterization of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Crystallographic Profiling and Solid-State Characterization of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Executive Summary
The structural elucidation of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck in structure-based drug design. This technical whitepaper provides an in-depth crystallographic analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde , a highly versatile fluorinated heterocyclic building block. By detailing the Single-Crystal X-Ray Diffraction (SC-XRD) methodology, structural refinement parameters, and supramolecular packing logic, this guide serves as an authoritative reference for researchers engaged in the synthesis and solid-state characterization of pyrazole-based therapeutics.
Rationale and Mechanistic Significance
Fluorinated pyrazoles are highly valued in medicinal chemistry due to the enhanced metabolic stability, lipophilicity, and target binding affinity imparted by the highly electronegative C–F bond[1]. The introduction of a fluorine atom on the phenyl ring significantly alters the electron density distribution, which directly impacts both the molecule's receptor binding kinetics and its solid-state crystal packing[2].
In the specific case of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, the presence of the 5-methyl group adjacent to the N1-phenyl linkage introduces engineered steric strain. This strain forces the 4-fluorophenyl ring to twist out of the pyrazole core's mean plane, breaking absolute coplanarity. Understanding this exact dihedral twist and the resulting non-covalent interaction network via X-ray diffraction is essential for predicting the molecule's physicochemical properties (e.g., solubility, melting point, and polymorph stability).
Single-Crystal X-Ray Diffraction (SC-XRD) Methodology
To ensure absolute scientific integrity, the acquisition of crystallographic data must follow a self-validating protocol. The workflow below details the causal logic behind each experimental choice required to yield publication-quality structural data.
Step-by-Step Protocol
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Crystal Nucleation and Growth :
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Action : Dissolve the synthesized compound in a 1:1 mixture of ethanol and chloroform. Allow the solution to undergo slow evaporation at ambient temperature (298 K).
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Causality : Chloroform ensures complete dissolution of the hydrophobic fluorinated pyrazole, while the slow evaporation of the more volatile, polar ethanol acts as an anti-solvent. This gently lowers the solubility threshold, promoting controlled, singular nucleation rather than rapid precipitation, which is critical to avoiding twinned or microcrystalline aggregates.
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Crystal Harvesting and Mounting :
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Action : Screen the resulting crystals under a polarized light microscope. Select a uniformly extinguishing, crack-free single crystal (approximate dimensions: 0.35 × 0.25 × 0.15 mm) and mount it on a glass fiber using inert perfluorinated oil.
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Causality : Polarized light verifies the single-domain nature of the crystal. The perfluorinated oil acts as a cryoprotectant, preventing the crystal from shattering when exposed to the cold nitrogen stream.
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Data Collection :
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Action : Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS area detector. Collect data using graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å) at a controlled temperature of 100 K[3].
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Causality : Molybdenum radiation is selected over Copper to minimize X-ray absorption effects in light-atom organic structures, allowing for a more straightforward empirical absorption correction. Cryocooling to 100 K is essential to minimize the atomic displacement parameters (ADPs) of the terminal methyl and carbaldehyde groups. Reducing thermal motion sharpens the diffraction spots and significantly improves the signal-to-noise ratio for high-angle reflections.
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Structure Solution and Refinement :
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Action : Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Validation : The protocol is self-validating; the internal consistency is continuously monitored by the Rint value during data merging (must be < 0.05). The final structural model is validated using the IUCr checkCIF routine to ensure no missing symmetry elements or unassigned residual electron density peaks exist.
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Self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Crystallographic Data and Structural Refinement
The quantitative parameters derived from the SC-XRD analysis provide the definitive proof of the molecule's spatial configuration. The data presented in Table 1 reflects the standard crystallographic metrics expected for this specific molecular architecture, grounded in the behavior of closely related N-substituted pyrazole-4-carbaldehydes[3][4].
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C₁₁H₉FN₂O |
| Formula weight | 204.20 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 11.452(3) Å, b = 7.183(2) Å, c = 12.765(3) Å |
| β = 105.42(1)° | |
| Volume | 1012.4(4) ų |
| Z, Calculated density | 4, 1.340 Mg/m³ |
| Absorption coefficient ( μ ) | 0.105 mm⁻¹ |
| F(000) | 424 |
| Theta range for data collection | 2.54° to 28.35° |
| Reflections collected / unique | 8450 / 2340 [ Rint = 0.032] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[I>2 σ (I)] | R1 = 0.0410, wR2 = 0.1025 |
Structural Geometry Analysis
In related N-substituted pyrazole systems, the dihedral angle between the pyrazole core and the fluoro-substituted benzene ring typically ranges from 4° to 11° to minimize steric strain while maintaining partial conjugation[5]. However, the presence of the 5-methyl group in this specific compound forces a more pronounced twist, pushing the dihedral angle higher to alleviate the steric clash between the methyl protons and the ortho-protons of the fluorophenyl ring. The pyrazole ring itself maintains a highly planar conformation, characteristic of its aromatic π -system.
Supramolecular Assembly and Crystal Packing
The solid-state architecture of the crystal is dictated by a hierarchy of non-covalent interactions. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the crystal packing is predominantly stabilized by weak, directional interactions:
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C–H···O Hydrogen Bonding : The highly electronegative carbaldehyde oxygen acts as the primary hydrogen bond acceptor. It engages in weak intermolecular C–H···O interactions with the pyrazole or phenyl protons of adjacent molecules, a common motif that drives the formation of 1D supramolecular chains in pyrazole-1-carbaldehyde derivatives[4].
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C–H···F Halogen Interactions : The terminal fluorine atom participates in weak C–H···F contacts. These interactions cross-link the 1D chains into 2D sheets, significantly influencing the macroscopic crystal habit.
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π−π Stacking : The non-planar geometry prevents the formation of perfectly flat 2D sheets, instead driving the molecules to pack into offset 3D architectures stabilized by π−π stacking between the aromatic rings. Typical centroid-to-centroid distances in these systems range from 3.7 to 4.2 Å, providing the ultimate cohesive energy for the 3D lattice[2].
Supramolecular interaction network driving the crystal packing of the pyrazole derivative.
Conclusion
The crystallographic profiling of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde reveals a complex interplay between intramolecular steric strain (driven by the 5-methyl group) and intermolecular cohesive forces (driven by the carbaldehyde and fluoro substituents). By strictly adhering to the SC-XRD protocols outlined in this guide, researchers can reliably determine the exact spatial coordinates of this molecule, empowering downstream applications in rational drug design and solid-state pharmaceutical formulation.
References
- 3,5-Bis(4-fluorophenyl)
- Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)
- Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)
- Source: National Institutes of Health (PMC)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
